molecular formula C18H25BN2O4 B592318 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1021918-86-4

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592318
CAS No.: 1021918-86-4
M. Wt: 344.218
InChI Key: RPBPVRDAROETEF-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzo[d]imidazole core substituted with a tert-butyl ester and a dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Oxidation and reduction: The benzo[d]imidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Suzuki-Miyaura cross-coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

    Suzuki-Miyaura cross-coupling:

    Oxidation and reduction: Leads to various oxidized or reduced derivatives of the benzo[d]imidazole core, which can be further functionalized for specific applications.

Scientific Research Applications

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In the context of Suzuki-Miyaura cross-coupling, the dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed mechanism. The benzo[d]imidazole core can interact with various biological targets, modulating their activity through binding interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its combination of a benzo[d]imidazole core and a dioxaborolane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-20-13-10-12(8-9-14(13)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPVRDAROETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732169
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021918-86-4
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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